1-(2,2-Difluoroethoxy)-3-nitrobenzene is an organic compound characterized by the molecular formula and a molecular weight of approximately 195.14 g/mol. This compound features a nitro group attached to a benzene ring, along with a difluoroethoxy substituent, which significantly influences its chemical reactivity and physical properties. The compound is classified as an aromatic nitro compound and is of interest in various fields, including synthetic organic chemistry and materials science.
1-(2,2-Difluoroethoxy)-3-nitrobenzene can be sourced from various chemical suppliers and is often used in research settings for its unique properties. It falls under the category of halogenated aromatic compounds, which are known for their diverse applications in synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
The synthesis of 1-(2,2-Difluoroethoxy)-3-nitrobenzene typically involves several key steps:
The molecular structure of 1-(2,2-Difluoroethoxy)-3-nitrobenzene can be represented as follows:
CC(F)(F)OCC1=CC(=C(C=C1)N(=O)=O)C
XNTXBRZGEFQXQJ-UHFFFAOYSA-N
1-(2,2-Difluoroethoxy)-3-nitrobenzene can undergo various chemical reactions:
The mechanism of action primarily involves electrophilic aromatic substitution where the electron-withdrawing nitro group influences the reactivity of the benzene ring. In reduction processes, the nitro group is converted to an amine through nucleophilic attack by hydride ions or other reducing agents.
1-(2,2-Difluoroethoxy)-3-nitrobenzene has several scientific applications:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0